molecular formula C16H20N4O3S B5517574 1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE

1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5517574
M. Wt: 348.4 g/mol
InChI Key: BIBGFWBTLNIJNO-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with the appropriate thiadiazole derivative under controlled conditions to form the intermediate. This intermediate is subsequently coupled with piperidine-4-carboxamide to yield the final product. Industrial production methods would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE include other furan derivatives, thiadiazole derivatives, and piperidine derivatives. What sets this compound apart is the unique combination of these three functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Furan-2-carboxylic acid
  • 1,3,4-Thiadiazole-2-amine
  • Piperidine-4-carboxamide

Properties

IUPAC Name

1-(furan-2-carbonyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)14-18-19-16(24-14)17-13(21)11-5-7-20(8-6-11)15(22)12-4-3-9-23-12/h3-4,9-11H,5-8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBGFWBTLNIJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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